5-(Pent-2-EN-1-YL)cyclopent-2-en-1-one is an organic compound characterized by a cyclopentene ring with a pent-2-en-1-yl substituent. This compound falls within the category of enones, which are compounds containing a carbonyl group (C=O) adjacent to a double bond. The structural formula for 5-(Pent-2-EN-1-YL)cyclopent-2-en-1-one can be represented as CHO, indicating it comprises 11 carbon atoms, 14 hydrogen atoms, and one oxygen atom. The compound is notable for its potential applications in organic synthesis and medicinal chemistry.
5-(Pent-2-EN-1-YL)cyclopent-2-en-1-one can be sourced from various chemical databases and literature. It is classified under the broader category of cyclopentenones, which are cyclic compounds containing both a cyclopentene structure and a ketone functional group. The compound's classification also includes its role as a potential intermediate in organic synthesis due to its reactive double bonds and carbonyl group.
The synthesis of 5-(Pent-2-EN-1-YL)cyclopent-2-en-1-one can be achieved through several methods:
The technical details regarding the reaction conditions, such as temperature, solvent choice, and catalyst types, are crucial for optimizing yields and selectivity. For instance, using solvents like tetrahydrofuran or dimethylformamide under controlled temperatures can enhance reaction efficiency.
The molecular structure of 5-(Pent-2-EN-1-YL)cyclopent-2-en-1-one features a cyclopentene ring with a pentenyl substituent at the 5-position. The double bond in the pentenyl group contributes to the compound's reactivity.
The molecular weight of 5-(Pent-2-EN-1-YL)cyclopent-2-en-1-one is approximately 164.24 g/mol, with a melting point that may vary depending on purity and specific synthetic methods used.
5-(Pent-2-EN-1-YL)cyclopent-2-en-1-one can undergo several significant chemical reactions:
Understanding the reaction mechanisms requires knowledge of the electronic properties of the involved functional groups and their steric factors. Reaction conditions such as temperature, pressure, and the presence of catalysts play critical roles in determining reaction pathways and outcomes.
The mechanism of action for reactions involving 5-(Pent-2-EN-1-YL)cyclopent-2-en-1-one typically involves:
Kinetic studies may provide insights into the rates of these reactions and help predict product distributions based on reaction conditions.
The physical properties of 5-(Pent-2-EN-1-YL)cyclopent-2-en-1-one include:
Key chemical properties include:
Relevant data regarding boiling point, flash point, and density should be referenced from experimental studies or chemical databases.
5-(Pent-2-EN-1-YL)cyclopent-2-en-1-one has several potential applications in scientific research:
5-(Pent-2-en-1-yl)cyclopent-2-en-1-one represents a structurally intricate cyclopentenone derivative that serves as a foundational scaffold in natural product synthesis and fragrance chemistry. Characterized by its bicyclic framework and α,β-unsaturated ketone functionality, this molecule exhibits distinctive reactivity patterns that underpin its utility in complex molecular constructions. Its structural core appears in bioactive terpenoids and floral volatiles, positioning it as a critical synthetic target and biochemical precursor [5].
The compound’s systematic IUPAC name, 3-methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-one, precisely defines its carbon skeleton and stereochemical features. Key structural attributes include:
InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3/b5-4+
Table 1: Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₆O | |
Molecular Weight | 164.2441 g/mol | |
Boiling Point | 552.13 K (calc.) | [7] |
Critical Temperature (Tc) | 768.56 K (calc.) | [7] |
logPoct/wat | 3.022 (calc.) | [7] |
The compound emerged as a structural analog of cis-jasmone, a biologically active cyclopentenone prevalent in floral scents. Key historical milestones include:
This molecule exemplifies three key design principles in cyclopentenone chemistry:
Table 2: Synthetic Applications of 5-(Pent-2-en-1-yl)cyclopent-2-en-1-one
Application | Product Class | Key Reaction |
---|---|---|
Condensation | Thiosemicarbazones | Acid-catalyzed nucleophilic addition |
Metal complexation | Antitumor Ni(II) complexes | Chelation at C=O and C=N sites |
Heterocyclization | Furan-annulated terpenoids | Oxidative cyclization |
The compound’s role extends to materials science, where its derivatives serve as ligands for nanostructured metal sulfides (e.g., CdS nanocrystals) and as functional units in metal-organic frameworks (MOFs) for environmental remediation [4]. This functional breadth underscores its dual utility as a building block and stereochemical controller in synthetic design.
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4